(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone is a synthetic derivative of prostaglandin F2-alpha, characterized by a methyl group at the 15th carbon position and a lactone functional group. This compound plays a significant role in various biological processes, particularly in reproductive physiology, due to its oxytocic properties, which make it relevant in medical applications related to childbirth and reproductive health. Its molecular formula is and it has a CAS number of 28708-12-5 .
(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone belongs to the class of prostaglandins, specifically categorized as an oxytocic agent due to its ability to induce uterine contractions. It is also classified as a lactone because of its cyclic ester structure formed from the reaction of an alcohol and an acid.
The synthesis of (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone typically involves several key steps:
These methods highlight the complexity involved in synthesizing this compound while retaining its biological activity. The synthesis can be achieved through various approaches, including direct modification of the natural prostaglandin or using more complex multi-step synthetic routes that involve protecting groups and specific reagents for lactonization .
The synthesis often requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed for purification after synthesis. Advanced methods may include using catalysts or specific reagents that enhance selectivity during the methylation and lactonization processes .
The molecular structure of (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone features:
This unique structure contributes to its stability and biological activity compared to other prostaglandins.
(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone undergoes several key chemical reactions:
These reactions allow for further modifications that can enhance or alter its therapeutic effects.
The reactivity of this compound is influenced by its functional groups, allowing for potential derivatization that can optimize its pharmacological properties. The presence of the lactone increases its stability compared to non-lactonized analogs .
The mechanism of action involves binding to specific receptors in the uterus, primarily the prostaglandin E receptor subtypes. This binding stimulates uterine contractions, facilitating labor induction or managing postpartum hemorrhage.
Studies indicate that (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone exhibits significant biological activity through:
Relevant data indicates that (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone maintains its efficacy over a range of pH levels but should be stored properly to prevent degradation .
(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone has several applications in medicine:
These applications underscore its significance in both human and veterinary medicine, providing essential therapeutic benefits in reproductive health contexts .
The Corey lactonization strategy remains foundational for constructing prostaglandin frameworks, leveraging δ-lactone (six-membered) and γ-lactone (five-membered) intermediates. These lactones serve as stereochemically defined templates for installing the cyclopentane core and side chains of prostaglandins. The δ-lactone intermediate, characterized by a cis fusion between the lactone ring and cyclopentane, enables precise control over C-8, C-9, C-11, and C-12 stereocenters. Subsequent Baeyer-Villiger oxidation converts δ-lactones to γ-lactones, expanding synthetic versatility for C-9 functionalization and side-chain elongation [6] [7]. For (15S)-15-Methyl-PGF2α 1,9-lactone, δ-lactone intermediates permit the incorporation of the 15-methyl group prior to macrolactonization, ensuring stereochemical fidelity at C-15 [7].
Modern refinements to Corey’s approach employ enantioselective organocatalysts to streamline lactone formation. Diphenylprolinol silyl ether catalysts facilitate domino Michael/Michael reactions, constructing the cyclopentanone core with four contiguous stereocenters in a single pot. This method achieves gram-scale synthesis of Corey lactones with >90% ee, significantly reducing step counts compared to classical resolution techniques. The catalyst controls facial selectivity during nucleophile addition to unsaturated aldehydes, ensuring the correct (15S) configuration for downstream 15-methyl prostaglandin derivatives [5] [6].
Strategic protection is critical for regioselective 1,9-lactonization. The carboxylic acid (C-1) and hydroxyl groups (C-9, C-11, C-15) compete undesirably without orthogonal protection. For (15S)-15-Methyl-PGF2α 1,9-lactone synthesis:
Table 1: Protection Strategies for Key Functional Groups
Functional Group | Protecting Group | Deprotection Conditions | Role in Lactonization | |
---|---|---|---|---|
C-1 Carboxyl | None (activated) | N/A | Electrophile for C-9 OH nucleophile | |
C-9 Hydroxyl | THP or TBDMS | Acidic hydrolysis | Prevents undesired cyclization | |
C-11 Hydroxyl | Boronate ester | Oxidative cleavage | Blocks reactivity during C-1–C-9 bond formation | |
C-15 Hydroxyl | Acetate | Basic hydrolysis | Preserves (15S)-methyl stereochemistry | [3] [6] |
The (15S)-methyl group confers metabolic resistance against 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a common degradation pathway for natural prostaglandins. Installing this chirality requires stereoselective methylation at C-15. Chemical resolution employs chiral auxiliaries (e.g., oxazolidinones) to separate diastereomers after alkylation, yielding enantiopure (15S) intermediates. Alternatively, enzymatic resolution using lipases or esterases selectively hydrolyzes (15R)-methyl ester diastereomers, leaving the desired (15S) enantiomer intact. The latter offers superior sustainability, with reported enantiomeric excesses >98% and reduced waste generation [5] [6].
Grignard reagents (e.g., methylmagnesium bromide) are pivotal for forming the C-15 tertiary carbinol. Nucleophilic addition of methylmagnesium bromide to a C-15 ketone precursor generates a stereogenic center, but yields racemic mixtures. To achieve (15S) selectivity, chiral ligands like BINOL or sparteine complex with magnesium, directing Re-face attack of the methyl group. This asymmetric Grignard reaction achieves up to 85% ee, which can be enhanced to >99% via subsequent enzymatic resolution [5].
1,9-Lactones (C-1 carboxyl to C-9 hydroxyl) and 1,15-lactones (C-1 carboxyl to C-15 hydroxyl) exhibit distinct ring sizes and metabolic behaviors:
Table 2: Comparison of Prostaglandin Lactone Types
Parameter | 1,9-Lactone | 1,15-Lactone | |
---|---|---|---|
Ring Size | 16-membered | 20-membered | |
Key Protection | C-11/C-15 THP or silyl ethers | C-9 Acetate, C-11 silyl ether | |
Cyclization Method | Corey-Nicolaou (Ph3P/2,2'-dipyridyl disulfide) | Mitsunobu or DIC/HOBt | |
Hydrolysis Half-life | >24 hours (bovine corneal tissue) | ~12 hours (bovine corneal tissue) | |
Natural Occurrence | Synthetic only | Found in Tethys fimbria molluscs | [6] [7] |
Conventional lactonization suffers from slow kinetics and epimerization risks. Microwave irradiation accelerates intramolecular esterification, reducing reaction times from hours to minutes. For example, 1,9-lactone formation under microwave conditions (150°C, toluene) completes in 15 minutes versus 12 hours thermally, preserving the (15S) configuration. Solvent-free approaches use polymer-supported reagents (e.g., polystyrene-bound DCC), eliminating purification and improving atom economy. Yields exceed 90% with no detectable racemization [3] [8].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3